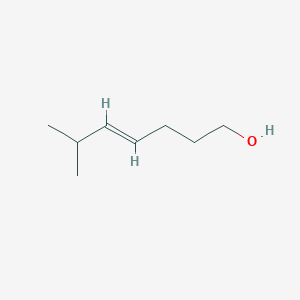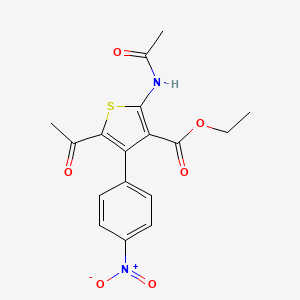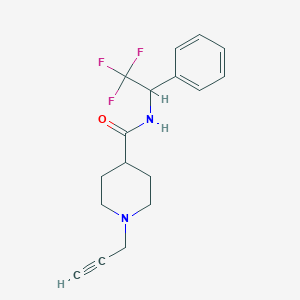
(E)-6-methylhept-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-methylhept-4-en-1-ol is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methylhept-4-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of (E)-6-methylhept-4-en-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions and yields the desired alcohol with high regioselectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde, (E)-6-methylhept-4-enal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The hydrogenation reaction selectively reduces the aldehyde group to a hydroxyl group while preserving the double bond.
化学反応の分析
Types of Reactions
(E)-6-methylhept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (E)-6-methylhept-4-enal using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction of this compound can yield (E)-6-methylheptane using hydrogen gas (H2) and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (E)-6-methylhept-4-en-1-yl chloride.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (E)-6-methylhept-4-enal
Reduction: (E)-6-methylheptane
Substitution: (E)-6-methylhept-4-en-1-yl chloride
科学的研究の応用
(E)-6-methylhept-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
作用機序
The mechanism of action of (E)-6-methylhept-4-en-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the double bond may participate in electrophilic or nucleophilic reactions, influencing cellular pathways.
類似化合物との比較
(E)-6-methylhept-4-en-1-ol can be compared with other similar compounds, such as:
(E)-6-methylhept-4-enal: An aldehyde with similar structural features but different reactivity due to the presence of an aldehyde group.
6-methylheptan-1-ol: A saturated alcohol lacking the double bond, resulting in different chemical properties.
(E)-6-methylhept-4-en-1-yl acetate: An ester derivative with distinct physical and chemical characteristics.
特性
IUPAC Name |
(E)-6-methylhept-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDGUFZXMNVORS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)

![5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2387567.png)



![1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea](/img/structure/B2387574.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)
![3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2387576.png)
![2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide](/img/structure/B2387577.png)
![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)
